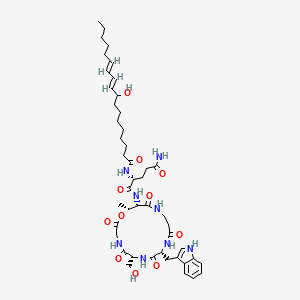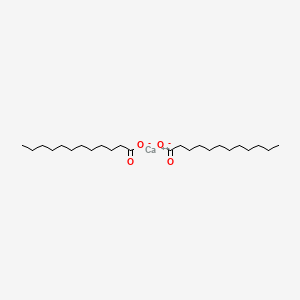
Calcium laurate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of calcium laurate, like other calcium salts of fatty acids, typically involves the reaction of calcium ions with laurate ions. Although specific studies on calcium laurate synthesis are limited, insights can be drawn from research on related compounds. For instance, the synthesis of calcium carbonate in the presence of sodium laurate has been investigated, showing that additives like sodium laurate can influence the morphology and particle size of calcium carbonate precipitates, suggesting a potential pathway for controlling the synthesis of calcium laurate and related compounds through the use of additives and optimizing conditions such as pH and temperature (Polat, 2019).
Molecular Structure Analysis
Research on calcium salts and their molecular structures provides a foundation for understanding calcium laurate. For example, the study of calcium orthophosphates offers insights into the crystallization, dissolution, and molecular structure of calcium compounds. These studies highlight the complex nature of calcium salt formation, suggesting that calcium laurate would also exhibit a structured molecular assembly influenced by factors like pH, concentration, and the presence of other ions or compounds in the solution (Wang & Nancollas, 2008).
Chemical Reactions and Properties
Calcium laurate's chemical properties can be inferred from studies on similar calcium salts. The interaction of calcium ions with fatty acids to form soaps is a well-documented chemical reaction, indicating that calcium laurate would participate in similar reactions, forming complexes or precipitating under specific conditions. Studies on the precipitation phenomena of metal laurates in aqueous solutions shed light on these processes, revealing the influence of pH, concentration, and other factors on the behavior of calcium laurate in solution (Young & Matijević, 1977).
Physical Properties Analysis
The physical properties of calcium laurate, such as solubility, melting point, and crystallinity, are essential for its application in various industries. While direct studies on calcium laurate are rare, related research on calcium salts provides useful analogs. For instance, the effects of sodium laurate on calcium carbonate precipitation highlight the role of laurate ions in modifying physical properties like particle size and morphology, suggesting similar influences in the formation and characteristics of calcium laurate (Polat, 2019).
Chemical Properties Analysis
The chemical properties of calcium laurate, including reactivity, stability, and interactions with other substances, can be inferred from broader studies on calcium compounds and fatty acid salts. Research on calcium oxalate and its various hydrates offers insights into the stability and reactivity of calcium salts in different environmental conditions, which can be relevant for understanding and optimizing the use of calcium laurate in specific applications (Conti et al., 2015).
Applications De Recherche Scientifique
Precipitation and Morphology Control in Calcium Carbonate Formation
Calcium laurate has been explored in the context of calcium carbonate precipitation. Adding sodium laurate to the crystallization media alters the product characteristics, resulting in the formation of the vaterite form of calcium carbonate. This additive changes the average particle size and influences the calcium carbonate morphology, transforming the crystals from cubic to ellipsoidal shape. This suggests potential applications in materials science where specific crystal forms and sizes are desired (Polat, 2019).
Interactions with Heavy Metals in Aqueous Solutions
Research on the precipitation phenomena of heavy metal soaps in aqueous media includes calcium laurate. These studies are crucial for understanding the behavior of calcium laurate in the presence of various metal ions, potentially relevant in environmental and industrial processes (Young & Matijević, 1977).
Bactericidal Activities
Calcium laurate has been investigated for its bactericidal activities. It demonstrates selective bactericidal activity against specific bacteria, such as Staphylococcus aureus, with its efficacy influenced by pH levels. This finding is particularly relevant for applications in skincare products and cosmetics, suggesting its potential as an antimicrobial agent (Morikawa, Yamamoto, & Nonomura, 2018).
High-Temperature CO2 Capture
Calcium laurate has been used as a precursor in the fabrication of CaO sorbents for high-temperature CO2 capture. The performance of these sorbents, including their sorption rate and carbonation conversion, is attributed to their porous structure and high surface area, suggesting their potential in environmental applications such as carbon capture technologies (Hu, Lu, & Li, 2021).
Polymer Stabilization
Calcium laurate plays a role in the stabilization of poly(vinyl chloride) (PVC). It is part of synergistic mixtures that absorb hydrogen chloride, a process crucial for prolonging the life of PVC materials. This application is significant in the plastics industry, where enhancing the durability of materials is a key concern (Briggs & Wood, 1971).
Catalysis in Esterification Processes
In the field of catalysis, layered carboxylates like calcium laurate have been tested for their efficacy in catalyzing esterification reactions. This application is relevant in chemical synthesis, particularly in the production of esters used in various industrial processes (Lisboa, Arízaga, & Wypych, 2011).
Orientations Futures
Calcium laurate has been used in the creation of microcapsules for eco-friendly low temperature energy storage . This suggests potential future applications in the field of sustainable energy. Additionally, its bactericidal properties under acidic conditions suggest potential uses in the design of skin cleansers and makeup cosmetics containing lauric acid .
Propriétés
IUPAC Name |
calcium;dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAAVKYLDRCDFQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
143-07-7 (Parent) | |
| Record name | Calcium dodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30890592 | |
| Record name | Calcium dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Dodecanoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Calcium laurate | |
CAS RN |
4696-56-4 | |
| Record name | Calcium dodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YIV695L8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

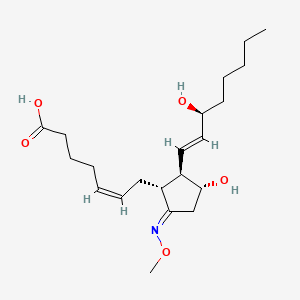
![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)
![2-(2-{2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B1243051.png)

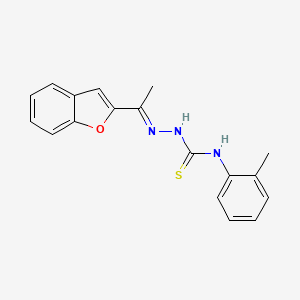
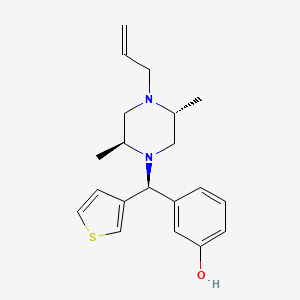
![[(S)-3-((S)-2-Mercapto-3-phenyl-propionylamino)-2-oxo-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl]-acetic acid](/img/structure/B1243057.png)
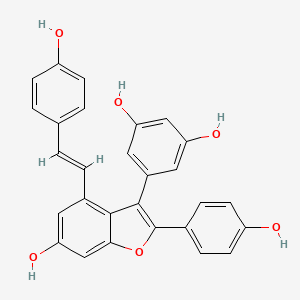
![N-(4-{2-[(S)-3-(6-Amino-pyridin-3-yloxy)-2-hydroxy-propylamino]-ethyl}-phenyl)-4-isopropyl-benzenesulfonamide](/img/structure/B1243060.png)
![[6-[6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1243061.png)
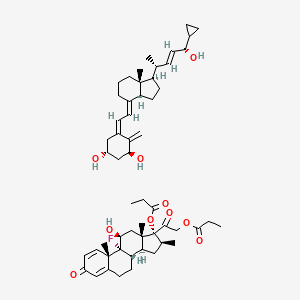
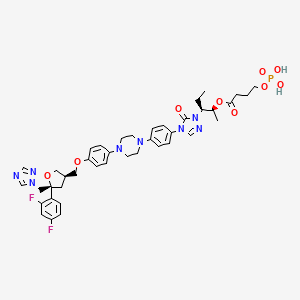
![[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic Acid](/img/structure/B1243065.png)
